molecular formula C6H4N3Na B7822903 sodium;benzotriazol-2-ide

sodium;benzotriazol-2-ide

Cat. No.: B7822903
M. Wt: 141.11 g/mol
InChI Key: POCQWBKETUXWSC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Benzotriazolide Anions

The study of benzotriazole (B28993) and its derivatives dates back to the late 19th century, with its initial synthesis reported in 1889. gsconlinepress.com However, its practical applications began to be explored more earnestly in the mid-20th century. Benzotriazoles have been recognized for over six decades as highly effective corrosion inhibitors, particularly for copper and its alloys. researchgate.net Their commercial use expanded in the late 1950s and early 1960s, finding roles as anticorrosive agents and ultraviolet (UV) stabilizers in a variety of industrial and commercial products. researchgate.net

Early research focused heavily on understanding the mechanism of corrosion inhibition. These studies revealed that benzotriazole forms a protective, passive film on metal surfaces, a complex of Cu(I)BTA, which prevents oxidative degradation. researchgate.netresearchgate.netrsc.org The evolution of research saw a shift from purely applied studies to more fundamental investigations into the physicochemical properties of the benzotriazolide anion. Since the 1980s, the benzotriazole moiety has been recognized as a versatile synthetic auxiliary in organic chemistry. lupinepublishers.com Researchers began to explore the benzotriazolide anion as a good leaving group, which has since been utilized in the synthesis of a wide array of complex organic molecules, including peptides and various heterocyclic systems. lupinepublishers.comnih.gov This dual functionality—as both a protective agent in materials science and a reactive intermediate in synthesis—has driven its continuous and evolving research trajectory.

Significance of Sodium;benzotriazol-2-ide in Contemporary Chemical Synthesis and Materials Science

The importance of this compound in modern chemistry is multifaceted, spanning from large-scale industrial applications in materials science to specialized uses in fine chemical synthesis.

In materials science , its primary and most significant role is as a corrosion inhibitor. ucl.ac.uk It is extensively used in formulations for cooling water systems, antifreeze, and metalworking fluids to protect metals, especially copper and its alloys, from corrosion. cymitquimica.comresearchgate.net The mechanism involves the formation of a robust chemisorbed layer on the metal surface, which acts as a physical barrier to corrosive agents. researchgate.netrsc.org Furthermore, benzotriazole derivatives are effective UV absorbers, protecting polymers and coatings from photodegradation by converting absorbed UV radiation into harmless thermal energy. cymitquimica.comresearchgate.net Recent research has also explored incorporating benzotriazole into self-healing coatings, where it is released to passivate metal surfaces upon damage. bohrium.com

In chemical synthesis , the benzotriazolide anion is highly valued as a versatile leaving group. rsc.orgresearchgate.net N-acylbenzotriazoles, for instance, are stable and effective acylating agents used in the synthesis of peptides, offering advantages over traditional acid chlorides. lupinepublishers.com The benzotriazole group can be easily introduced into a molecule and subsequently displaced by a wide range of nucleophiles. This "benzotriazole methodology" has been employed to construct complex heterocyclic compounds, propargylic amines, and various functionalized molecules that are otherwise difficult to synthesize. lupinepublishers.comacs.org Benzotriazolyl alkyl esters are also recognized as valuable bifunctional building blocks in organic synthesis. rsc.org

Below is a table summarizing key properties of Sodium Benzotriazole:

PropertyValue
CAS Number 15217-42-2 nih.gov
Molecular Formula C₆H₄N₃Na nih.gov
Molecular Weight 141.11 g/mol nih.gov
Appearance White crystalline solid ontosight.ai
Solubility Highly soluble in water ontosight.aicymitquimica.com
Primary Applications Corrosion inhibitor, UV stabilizer, Synthetic auxiliary ontosight.airesearchgate.net

This table is interactive. You can sort and filter the data.

Scope and Research Trajectories for this compound

The future research landscape for this compound and its parent compound, benzotriazole, is expanding beyond its traditional applications. Current research is paving the way for its use in more advanced and specialized fields.

One of the most promising areas is medicinal chemistry . Benzotriazole derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. gsconlinepress.comgrowingscience.comgsconlinepress.comontosight.ai The benzotriazole scaffold is considered a "vital" component in the design of new pharmacologically active compounds. researchgate.net Ongoing research focuses on synthesizing novel derivatives and evaluating their therapeutic efficacy, with some compounds showing promise against drug-resistant bacteria and various cancer cell lines. growingscience.commdpi.com

In materials science , beyond corrosion inhibition, research is exploring the development of "smart" materials. This includes creating advanced coatings with self-healing capabilities triggered by environmental stimuli, where benzotriazole acts as the healing agent. bohrium.com There is also interest in developing more environmentally benign corrosion inhibitors, which may involve modifying the benzotriazole structure or combining it with other "green" inhibitors like sodium phytate to create synergistic effects. smolecule.comresearchgate.net

In synthetic chemistry , the utility of the benzotriazolide anion continues to be explored. Researchers are developing new synthetic methodologies that leverage its unique reactivity. mdpi.com This includes its use in "click chemistry" and for the generation of nitrenium ions. nih.govgrowingscience.com Studies on the electron distribution and stability of benzotriazole anion radicals are also providing fundamental insights that could lead to new applications, such as in organic electronic materials or redox flow batteries. researcher.lifeacs.org The development of benzotriazole-based affinity labeling probes for studying proteins highlights its growing role in chemical biology. rsc.org

Properties

IUPAC Name

sodium;benzotriazol-2-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3.Na/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCQWBKETUXWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=N[N-]N=C2C=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=N[N-]N=C2C=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N3Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Sodium;benzotriazol 2 Ide and Its Derivatives

Established Synthetic Routes to Benzotriazole (B28993) Precursors

The synthesis of benzotriazole serves as the foundational step for producing sodium;benzotriazol-2-ide. The most common and established method involves the transformation of o-phenylenediamine (B120857).

The primary route to benzotriazole is through the cyclocondensation of o-phenylenediamine. pharmacyinfoline.comgsconlinepress.com This reaction is typically carried out by treating o-phenylenediamine with sodium nitrite (B80452) in the presence of an acid, such as glacial acetic acid or hydrochloric acid. pharmacyinfoline.comslideshare.netscribd.com The process involves the diazotization of one of the amino groups on the o-phenylenediamine by nitrous acid, which is generated in situ from sodium nitrite and the acid. slideshare.netscribd.com The resulting diazonium salt then undergoes a spontaneous intramolecular cyclization, leading to the formation of the stable benzotriazole ring. gsconlinepress.comscribd.com The reaction is exothermic, often causing a rapid increase in temperature. pharmacyinfoline.comorgsyn.org

The efficiency and yield of benzotriazole synthesis are highly dependent on the reaction conditions. Acetic acid is often preferred over mineral acids as it is considered more satisfactory for this reaction. orgsyn.org The reaction temperature is a critical parameter; the initial cooling of the o-phenylenediamine solution is necessary before the addition of sodium nitrite, after which the temperature is allowed to rise significantly to facilitate the reaction. pharmacyinfoline.comorgsyn.org

Solvent choice also plays a crucial role in optimizing the synthesis. Studies have shown that aprotic solvents can lead to higher yields compared to protic solvents. researchgate.net For instance, using acetonitrile (B52724) as a solvent with tert-butyl nitrite (TBN) as the diazotizing agent can result in a quantitative conversion of o-phenylenediamine to benzotriazole in a very short time at room temperature. researchgate.net

Table 1: Optimization of Benzotriazole Synthesis with tert-Butyl Nitrite (TBN)

EntrySolventEquivalents of TBNTimeYield (%)Reference
1THFNot Specified1 h21-65 researchgate.net
2AcetonitrileNot Specified1 h65 researchgate.net
3MethanolNot Specified1 h20-45 researchgate.net
4EthanolNot Specified1 h20-45 researchgate.net
5Acetonitrile2.015 minQuantitative researchgate.net

Generation of the Benzotriazolide Anion: Deprotonation Strategies

Benzotriazole is a weak acid, with a pKa of approximately 8.37, due to the acidic proton attached to one of the nitrogen atoms in the triazole ring. ufl.educhemicalbook.com The presence of two electron-withdrawing, pyridine-like nitrogen atoms increases the acidity of this N-H proton, facilitating its removal by a base. ufl.edu This deprotonation results in the formation of the benzotriazolide anion. ufl.edu

Various bases can be employed for this purpose. Strong bases like lithium hexamethyldisilazide (LiHMDS) are effective for deprotonation. ethernet.edu.et Alkoxides, such as sodium methoxide (B1231860), are also commonly used to generate the sodium salt of the benzotriazolide anion in an alcohol solvent like methanol. chemicalbook.com The resulting anion is a stable, non-volatile species. ufl.edu

Direct Synthesis of this compound

The direct synthesis of sodium benzotriazolide (also referred to as sodium 1H-benzotriazolide) can be achieved by reacting benzotriazole with a suitable sodium base. chemicalbook.com A high-yield method involves the reaction of benzotriazole with an equivalent amount of sodium methoxide in methanol. This process yields sodium benzotriazolate as a virtually colorless powder with a purity of 97%. chemicalbook.com

Another method involves the reaction of methylbenzotriazole with sodium hydroxide (B78521) to prepare the sodium salt of methylbenzotriazole. google.com While this produces a derivative, the principle of direct reaction with sodium hydroxide is applicable. For the parent compound, benzotriazole can be reacted with aqueous sodium hydroxide. tolyltriazole-benzotriazole.com

Regioselective N-Alkylation Strategies of Sodium Benzotriazolide

The benzotriazolide anion is an ambident nucleophile, meaning it can be attacked by electrophiles (such as alkyl halides) at more than one site. This leads to the formation of two possible isomers: N-1 and N-2 alkylated benzotriazoles. The control of regioselectivity in these alkylation reactions is a key challenge and an area of significant research. researchgate.netnih.gov

The N-alkylation of benzotriazole with alkyl halides is typically carried out in the presence of a base, which generates the benzotriazolide anion in situ. researchgate.nettsijournals.com The choice of base, solvent, and reaction conditions can influence the ratio of the resulting N-1 and N-2 isomers. Bases such as potassium carbonate, sodium hydroxide, and potassium hydroxide have been used. researchgate.nettsijournals.com

Solvent-free conditions, sometimes assisted by microwave irradiation or the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), have been developed to improve efficiency and regioselectivity. researchgate.net These methods often favor the formation of the N-1 alkylbenzotriazole isomer in moderate to high yields. researchgate.net The use of basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), under solvent-free conditions has also been shown to be an efficient protocol, affording good to excellent yields of N-alkylated products with varying N-1/N-2 ratios depending on the alkyl halide used. researchgate.net

Table 2: N-Alkylation of Benzotriazole with Alkyl Halides in Basic Ionic Liquid [Bmim]OH

EntryAlkyl HalideTime (h)Yield (%)N-1:N-2 Isomer RatioReference
1EtBr39074:26 researchgate.net
2n-PrBr38762:38 researchgate.net
3i-PrBr48976:24 researchgate.net
4n-BuBr38768:32 researchgate.net
5n-BuCl49166:34 researchgate.net
6BnCl29586:14 researchgate.net
7BnBr29374:26 researchgate.net

Influence of Reaction Conditions on Regioselectivity (e.g., Solvent-Free, Ionic Liquids, Microwave Irradiation, Base Selection)

The alkylation of the benzotriazolide anion presents a significant challenge in synthetic chemistry due to the potential for reaction at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers. The regioselectivity of this reaction is profoundly influenced by the chosen reaction conditions. Modern synthetic strategies have explored various non-traditional conditions to enhance selectivity, improve yields, and adhere to the principles of green chemistry.

Solvent-Free Conditions: Solvent-free, or solid-state, synthesis offers numerous advantages, including reduced pollution, lower costs, and operational simplicity. researchgate.net The N-alkylation of benzotriazole has been successfully achieved under solvent-free conditions, often in conjunction with microwave irradiation or specific catalysts, to afford N-alkylated products with high regioselectivity. researchgate.netijrrjournal.com For instance, the reaction of benzotriazole with alkyl halides in the presence of silica (B1680970) gel (SiO2), potassium carbonate (K2CO3), and tetrabutylammonium bromide (TBAB) under thermal or microwave conditions yields 1-alkyl benzotriazoles regioselectively in moderate to high yields and with significantly reduced reaction times. researchgate.nettsijournals.com These methods often avoid the use of hazardous organic solvents like DMSO or DMF, which are common in traditional approaches. researchgate.net

Ionic Liquids: Ionic liquids (ILs) have emerged as environmentally benign solvents and catalysts for a variety of organic transformations. In the context of benzotriazole alkylation, ILs can facilitate the reaction and influence its regioselectivity. The N-alkylation of benzotriazole with alkyl halides proceeds efficiently in the presence of potassium hydroxide (KOH) within the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]). researchgate.net Similarly, using the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as a catalyst under solvent-free conditions also provides good to excellent yields of N-alkylated products with moderate regioselectivity. researchgate.net The use of ILs not only provides an alternative to volatile organic solvents but can also enhance reaction rates and, in some cases, be recycled and reused. researchgate.netresearchgate.net

Table 1: N-Alkylation of Benzotriazole in Ionic Liquids
Alkylating AgentIonic Liquid/BaseTime (h)Yield (%)N1:N2 RatioReference
Ethyl bromide[Bmim]OH39074:26 researchgate.net
n-Propyl bromide[Bmim]OH38762:38 researchgate.net
n-Butyl bromide[Bmim][BF4]/KOH2.59663:37 researchgate.net
n-Butyl chloride[Bmim]OH49166:34 researchgate.net
Benzyl chloride[Bmim]OH29586:14 researchgate.net
Benzyl bromide[Bmim][BF4]/KOH1.59874:26 researchgate.net

Microwave Irradiation: Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically reduce reaction times and often improve product yields. semanticscholar.orgnih.govnih.gov This technique has been successfully applied to the synthesis of various benzotriazole derivatives. semanticscholar.orgresearchgate.net When compared to conventional heating methods, microwave-assisted syntheses of benzotriazole derivatives are typically completed in minutes rather than hours, with yields that are often significantly higher. semanticscholar.orgnih.govresearchgate.net For example, the synthesis of 5-substituted benzotriazole derivatives from 5-chloromethylbenzotriazole showed yields ranging from 42-83% under microwave irradiation, compared to 23-76% with conventional heating. nih.gov The solvent-free synthesis of N-alkylated benzotriazoles under microwave irradiation is particularly advantageous, with reactions completing in as little as 20-30 seconds. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Derivatives nih.govresearchgate.net
CompoundMethodReaction TimeYield (%)
5-(2-methylphenyl)aminomethyl benzotriazoleConventional (Reflux)5 h 15 min23
Microwave (180 W)6 min 10 s42
5-benzylaminomethyl benzotriazoleConventional (Reflux)3 h76
Microwave (180 W)3 min83

Base Selection: The choice of base is a critical parameter in the N-alkylation of benzotriazole, influencing both the reaction rate and the regioselectivity. A variety of bases have been employed, including potassium hydroxide, sodium hydroxide, potassium carbonate, and sodium hydride. researchgate.netresearchgate.net The reaction of benzotriazole with alkyl halides in the presence of potassium carbonate (K2CO3) can lead to a mixture of N1- and N2-alkylated products. tsijournals.com The use of strong bases like sodium hydride or potassium alkoxides is also reported. researchgate.netresearchgate.net In ionic liquid systems, potassium hydroxide has been shown to be an effective base. researchgate.netresearchgate.net The interplay between the base, solvent, and other reaction conditions ultimately determines the ratio of the N1 and N2 isomers formed.

More advanced catalytic systems have also been developed to control regioselectivity. For instance, a rhodium-catalyzed reaction with diazo compounds can achieve highly selective N2-alkylation. nih.gov Conversely, a metal-free approach using B(C6F5)3 as a catalyst with diazoalkanes has been shown to provide excellent site-selectivity for N1-alkylation. rsc.orggrowkudos.com

Synthetic Pathways to Functionalized Benzotriazolide Derivatives

The benzotriazole scaffold is a versatile building block for the synthesis of a wide range of functionalized derivatives with applications in medicinal chemistry and materials science. ijrrjournal.comgsconlinepress.comnih.gov Synthetic strategies focus on introducing diverse substituents at various positions on the benzotriazole ring system, as well as incorporating the entire moiety into larger, more complex molecules through multi-component reactions.

Functionalization of the benzotriazole core can be achieved through various synthetic transformations. One common approach is the N-alkylation of the triazole ring, as discussed previously, followed by further modification of the introduced alkyl group. For example, benzotriazole can be reacted with 2-bromoacetic acid in aqueous sodium hydroxide to yield 2-(1H-benzo[d]triazol-1-yl)acetic acid, which serves as a precursor for further functionalization, such as the synthesis of hydrazide derivatives. tolyltriazole-benzotriazole.com

Another strategy involves starting with a pre-functionalized benzotriazole. For instance, 5-chloromethylbenzotriazole is a useful intermediate for introducing various amine and ether linkages. nih.govresearchgate.net It can be reacted with different anilines, amines, and phenols to produce a library of 5-substituted benzotriazole derivatives. nih.govresearchgate.net Similarly, benzotriazoles can be reacted with substituted benzoic acids and phenacyl bromides to generate derivatives with ester and ketone functionalities. nih.gov These methods allow for the systematic introduction of a wide array of chemical groups, enabling the exploration of structure-activity relationships for various applications. nih.govmdpi.com

Table 3: Examples of Synthesized Functionalized Benzotriazole Derivatives
Starting MaterialReagent(s)Product TypeReference
Benzotriazole2-Bromoacetic acid, NaOHCarboxylic acid derivative tolyltriazole-benzotriazole.com
5-Chloromethylbenzotriazole2-MethylanilineSubstituted alkyl amine nih.govresearchgate.net
5-Chloromethylbenzotriazolen-ButylamineSubstituted alkyl amine nih.govresearchgate.net
BenzotriazoleSubstituted phenacyl bromidesKeto derivatives nih.gov
BenzotriazoleSubstituted benzoic acidsEster/Amide derivatives nih.gov
ortho-Fluoronitrobenzenesl-3-Aminoalanine, Diazotizationα-Amino acid derivative gsconlinepress.com

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly efficient and convergent, making them ideal for generating libraries of structurally diverse compounds. rsc.org Benzotriazole and its derivatives have been successfully employed as components in various MCRs.

For example, a one-pot MCR has been developed to synthesize imidazole (B134444) and benzotriazole isatin-based compounds using p-toluenesulfonic acid (p-TSA·H2O) as a catalyst, achieving yields up to 92%. researchgate.net Another MCR involves the reaction of (Z)-chloroximes, isocyanides, and NH-heterocycles, including benzotriazole, to afford novel classes of compounds that are not accessible through traditional multi-step syntheses. researchgate.net Furthermore, a three-component reaction between an alkyne, a hydrazone, and an N-heterocycle like benzotriazole has been utilized to create multi-substituted pyrazole (B372694) scaffolds, which are of significant interest in medicinal chemistry. rsc.org The incorporation of the benzotriazolide moiety into these complex heterocyclic systems demonstrates its utility as a versatile building block in advanced organic synthesis.

Reaction Mechanisms and Pathways Involving Sodium;benzotriazol 2 Ide

Nucleophilic Reactivity of the Benzotriazolide Anion

The benzotriazolide anion (C₆H₄N₃⁻) is an effective nucleophile due to the lone pair of electrons on its nitrogen atoms. nist.govgacariyalur.ac.in This anion can participate in a variety of reactions where it attacks an electron-deficient center. wikipedia.org The fused benzene (B151609) ring provides stability to the conjugate base, enhancing its utility in synthesis. chemicalbook.com Its nucleophilic character is exploited in numerous synthetic strategies, including substitution and addition reactions. nih.govgrowingscience.com

The benzotriazolide anion readily participates in nucleophilic substitution reactions, particularly those following an Sₙ2 (bimolecular nucleophilic substitution) mechanism. gacariyalur.ac.inwikipedia.org In these reactions, the nucleophilic benzotriazolide ion attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step. libretexts.orgyoutube.com This process results in the formation of a new carbon-nitrogen bond.

The general form of the reaction is: Nuc:⁻ + R-LG → R-Nuc + LG:⁻ Where Nuc:⁻ is the benzotriazolide anion, R-LG is the substrate with a leaving group LG , and R-Nuc is the N-substituted benzotriazole (B28993) product. wikipedia.org

Factors that influence the rate and success of these Sₙ2 reactions include the structure of the substrate, the nature of the leaving group, and the solvent used. libretexts.org For instance, the reaction proceeds most efficiently with methyl and primary alkyl halides, as steric hindrance around the reaction center is minimal. youtube.comlibretexts.org The best leaving groups are typically weak bases. gacariyalur.ac.in Polar aprotic solvents are often preferred as they solvate the cation (Na⁺) but not the nucleophilic anion, thus enhancing its reactivity. libretexts.org

Alkylation of 1H-benzotriazole with alkyl halides in the presence of a base like sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt) yields 1-alkylbenzotriazole as the major product. chemicalbook.com This reaction proceeds via the in situ formation of the sodium salt, which then acts as the nucleophile.

Substrate TypeRelative Reactivity in Sₙ2Example
MethylHighMethyl iodide
Primary (1°)HighEthyl bromide
Secondary (2°)SlowIsopropyl chloride
Tertiary (3°)No reactiontert-Butyl bromide

This table illustrates the general reactivity trend for substrates in Sₙ2 reactions, which is applicable to reactions involving the benzotriazolide anion.

Sodium benzotriazolide has been successfully employed as a nitrogen-based nucleophile in enantioselective palladium-catalyzed allylic substitution reactions. nih.govacs.org These transformations are crucial for the synthesis of chiral molecules, which are of significant importance in pharmaceuticals. In a notable application, the allylic amination of 1,3-diaryl allyl carbonates was achieved using a palladium catalyst with a chiral PHOX (phosphine-oxazoline) ligand. nih.govacs.org

A challenge in this reaction is the presence of two nucleophilic nitrogen atoms (N1 and N2) in the benzotriazolide anion, which can lead to the formation of two different regioisomers. nih.gov Research has shown that both isomers can be formed with moderate-to-high enantioselectivities, although controlling the regioselectivity can be difficult. nih.govacs.org

Catalyst/LigandSubstrateProduct IsomerEnantiomeric Excess (ee)Regioselectivity (N2/N1)
Pd/(S)-i-Pr-PHOXEthyl 1,3-diaryl allyl carbonateN2Up to 95%Up to 2.2/1
Pd/(S)-i-Pr-PHOXEthyl 1,3-diaryl allyl carbonateN1Moderate to high-

Data from a study on Pd-catalyzed allylic amination using sodium benzotriazolide, demonstrating the potential for high enantioselectivity. nih.gov

Benzotriazole as a Leaving Group in Organic Transformations

The benzotriazolyl group is recognized as an excellent leaving group in a variety of organic transformations. nih.govacs.org Its ability to stabilize a negative charge upon departure makes it readily displaceable by other nucleophiles. acs.org This property is a cornerstone of benzotriazole-mediated synthesis, where the moiety is first introduced as a synthetic auxiliary and then eliminated to yield the final product. nih.govacs.org

The elimination of the benzotriazolide anion can proceed through several mechanisms depending on the substrate and reaction conditions. One common pathway involves the treatment of N-(arylacetyl)benzotriazoles with a base, such as sodium hydride (NaH). ufl.edu This process leads to the elimination of benzotriazole and the formation of highly reactive arylketene intermediates. ufl.edu These intermediates can then undergo further reactions, such as dimerization followed by hydrolysis to form symmetrical ketones. ufl.edu

Reaction Pathway for Ketone Formation:

Deprotonation: A base removes the acidic proton alpha to the carbonyl group.

Elimination: The resulting anion eliminates the benzotriazolide anion to form a ketene.

Dimerization: The ketene dimerizes to form a β-lactone intermediate.

Hydrolysis & Decarboxylation: The intermediate reacts with water and loses carbon dioxide to yield a 1,3-diarylacetone. ufl.edu

This strategy highlights the dual role of benzotriazole: it first facilitates the formation of the N-acyl derivative and then acts as a leaving group to generate a reactive intermediate. ufl.edu

Benzotriazolyl-alkylation is a powerful synthetic method that leverages the ability of benzotriazole to act as both a nucleophile and a leaving group. nih.gov The process typically involves the reaction of benzotriazole, an aldehyde, and a primary amine to form a 1:1:1 adduct. rsc.orgresearchgate.netrsc.org This intermediate, an N-(α-benzotriazol-1-ylalkyl)amine, can then be treated with a nucleophile (e.g., a Grignard reagent) which displaces the benzotriazolyl group to form a new carbon-carbon or carbon-heteroatom bond. researchgate.netrsc.org

This two-step sequence provides a versatile method for the N-alkylation of amines and related compounds. rsc.org For example, N-(α-benzotriazol-1-ylalkyl)amides can be reduced with sodium borohydride (NaBH₄), where the benzotriazolyl group is effectively replaced by a hydride, leading to N-alkylated amides in high yields. rsc.org

Intermediate Formation and Subsequent Reactivity

The reaction of sodium benzotriazolide or its parent compound with various electrophiles leads to the formation of stable, versatile intermediates. These benzotriazole-containing adducts are key synthons for a wide range of chemical transformations. ethernet.edu.etacs.org

For example, the reaction between benzotriazole, aldehydes, and amines can form adducts that are precursors to various heterocyclic systems. researchgate.netrsc.org The reactivity of these intermediates stems from the unique properties conferred by the benzotriazole moiety, which can stabilize adjacent cations or anions and act as a superb leaving group. ufl.eduresearchgate.net

Another example is the formation of N-acylbenzotriazoles from carboxylic acids. These compounds are stable, crystalline solids that serve as excellent acylating agents for N-, O-, C-, and S-acylations. nih.gov They can also be used to generate other valuable intermediates. For instance, the samarium diiodide-promoted coupling of N-acylbenzotriazoles provides a facile route to 1,2-diketones under mild conditions. ufl.edu Similarly, the reaction of N-acylbenzotriazoles with dichloromethane in the presence of a base can lead to the formation of benzotriazolyl alkyl esters through an unusual CH₂ insertion mechanism. rsc.org This highlights the diverse reactivity of benzotriazole-derived intermediates in constructing complex functional groups. rsc.org

Formation of 1-Hydroxyalkylbenzotriazoles

The reaction between sodium;benzotriazol-2-ide and aldehydes provides a direct route to 1-(α-hydroxyalkyl)benzotriazoles. In this nucleophilic addition reaction, the benzotriazolide anion attacks the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the addition of a mild acid or during aqueous workup, yields the final 1-hydroxyalkylbenzotriazole product.

The general mechanism proceeds as follows:

Nucleophilic Attack: The benzotriazolide anion acts as a nucleophile and adds to the carbonyl group of the aldehyde.

Formation of Alkoxide Intermediate: A new carbon-nitrogen bond is formed, resulting in an alkoxide intermediate.

Protonation: The intermediate is protonated to give the stable 1-(α-hydroxyalkyl)benzotriazole.

This reaction is applicable to a variety of aldehydes, leading to a diverse range of 1-hydroxyalkylbenzotriazole derivatives. These products are stable, often crystalline, solids and serve as important precursors for further functionalization rsc.org.

Reactant 1Reactant 2Product
This compoundFormaldehyde1-(Hydroxymethyl)benzotriazole
This compoundAcetaldehyde1-(1-Hydroxyethyl)benzotriazole
This compoundBenzaldehyde1-(Hydroxy(phenyl)methyl)benzotriazole

Transformation to 1-Chloroalkylbenzotriazoles

1-Hydroxyalkylbenzotriazoles can be readily converted into their corresponding 1-chloroalkylbenzotriazoles by reaction with a suitable chlorinating agent, such as thionyl chloride (SOCl₂). This transformation is a key step for creating more reactive intermediates for subsequent nucleophilic substitution reactions.

The reaction mechanism with thionyl chloride involves several steps:

Formation of Chlorosulfite Intermediate: The hydroxyl group of the 1-hydroxyalkylbenzotriazole attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This results in the formation of a protonated alkyl chlorosulfite intermediate.

Deprotonation: A base, such as pyridine or the chloride ion itself, removes the proton from the intermediate.

Nucleophilic Attack and Rearrangement: A chloride ion attacks the carbon atom bearing the benzotriazole group. This can proceed via an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism. In the Sₙi mechanism, the chlorosulfite group decomposes, with the sulfur dioxide and chloride ion being released, and the chloride then attacks the carbocation or the carbon center, leading to the 1-chloroalkylbenzotriazole youtube.commasterorganicchemistry.com. A solution of thionyl chloride and benzotriazole in dichloromethane has been reported as a convenient reagent for the conversion of alcohols to alkyl chlorides semanticscholar.org.

Starting MaterialReagentProduct
1-(Hydroxymethyl)benzotriazoleThionyl Chloride (SOCl₂)1-(Chloromethyl)benzotriazole
1-(1-Hydroxyethyl)benzotriazoleThionyl Chloride (SOCl₂)1-(1-Chloroethyl)benzotriazole

Formation of Bisbenzotriazolyl Compounds

Bis(benzotriazolyl)alkanes, particularly bis(benzotriazol-1-yl)methane, are another important class of compounds synthesized from benzotriazolide. These compounds can be prepared by the reaction of sodium benzotriazolide with a suitable dihaloalkane, such as dichloromethane (CH₂Cl₂).

The reaction mechanism is a double nucleophilic substitution:

First Substitution: One molecule of sodium benzotriazolide reacts with dichloromethane, displacing a chloride ion to form 1-(chloromethyl)benzotriazole. The in situ formation of this intermediate from benzotriazole, a base, and dichloromethane has been proposed in other syntheses nih.govrsc.org.

Second Substitution: A second molecule of sodium benzotriazolide then attacks the 1-(chloromethyl)benzotriazole, displacing the remaining chloride ion to form bis(benzotriazol-1-yl)methane.

Alternative synthetic routes to substituted bis(benzotriazolyl)methanes include the cobalt-catalyzed reaction of bis(benzotriazol-1-yl)methanone with various aldehydes researchgate.netsciforum.netmdpi.com. Additionally, the reaction of benzotriazole with chloroform in the presence of sodium hydroxide can lead to the formation of tris(benzotriazol-1-yl)methane researchgate.net.

Catalytic Reaction Pathways Mediated by Benzotriazolide Species

The benzotriazolide anion is not only a reagent but also plays a crucial role as a ligand in various transition metal-catalyzed reactions. Its ability to coordinate with metal centers through its nitrogen atoms allows it to modulate the reactivity and selectivity of the catalyst researchgate.netrsc.org.

Role as a Ligand in Coupling Reactions: Benzotriazole and its derivatives have been successfully employed as ligands in a range of coupling reactions, including copper-catalyzed and rhodium-catalyzed processes. In these reactions, the benzotriazolide species coordinates to the metal ion, forming a metal-ligand complex that is the active catalyst.

Copper-Catalyzed Reactions: Benzotriazole has been shown to be an efficient ligand in copper-catalyzed Glaser coupling reactions for the synthesis of 1,3-diynes acs.org. The benzotriazolide ligand is believed to stabilize the copper(I) catalytic species and facilitate the oxidative coupling of terminal alkynes.

Rhodium-Catalyzed Reactions: In the rhodium-catalyzed coupling of benzotriazoles to allenes, mechanistic studies suggest that the benzotriazole coordinates to the rhodium center. The catalytic cycle may involve proton shuttling events where the benzotriazolide ligand participates in proton transfer steps, influencing the reaction pathway and product selectivity nih.gov.

Palladium-Catalyzed Reactions: Palladium complexes bearing benzotriazole derivative ligands have been synthesized and utilized as catalysts in Mizoroki-Heck reactions, demonstrating the versatility of benzotriazolide species in facilitating C-C bond formation redalyc.org.

The benzotriazolide moiety in these catalytic systems can be considered a "non-innocent" ligand, actively participating in the reaction mechanism beyond simply occupying a coordination site on the metal. This participation can involve stabilizing intermediates, facilitating proton transfer, and influencing the electronic properties of the metal center to promote the desired transformation.

Coordination Chemistry and Ligand Properties of Benzotriazolide Anions

Coordination Modes of the Benzotriazolide Anion

The benzotriazolide anion can coordinate to metal centers in several ways, including as a monodentate, bidentate, or bridging ligand. This flexibility allows for the construction of a wide array of coordination compounds with varying nuclearities and dimensionalities.

The benzotriazolide anion can also function as a bidentate chelating ligand, where two of its nitrogen atoms bind to the same metal center, forming a stable chelate ring. This is often facilitated by the presence of a substituent on the benzotriazole (B28993) ring that contains an additional donor atom, such as a pyridyl group. For example, 1-(2-pyridyl)benzotriazole can act as a bidentate ligand, coordinating to a metal center through one nitrogen atom of the benzotriazole ring and the nitrogen atom of the pyridyl group. rsc.orgbohrium.comresearchgate.net This chelation enhances the stability of the resulting complex. In some palladium(II) complexes, benzotriazole derivatives have been shown to act as bidentate N-N donor ligands, forming a chelate rather than a pincer-type coordination. redalyc.org The formation of a chelate ring is a key feature in the design of stable metal complexes with specific geometries and electronic properties.

One of the most significant aspects of benzotriazolide coordination chemistry is its ability to act as a bridging ligand, connecting two or more metal centers. This bridging capability allows for the formation of polynuclear complexes and coordination polymers with extended one-, two-, or three-dimensional structures. researchgate.netresearchgate.net The deprotonated benzotriazolate anion can coordinate up to three metal centers via its three nitrogen donors. rsc.org This multi-site coordination is fundamental to the construction of complex supramolecular architectures. For instance, di(benzotriazol-1-yl)methane has been used to create one-dimensional polymeric copper and silver complexes. rsc.orgbohrium.comresearchgate.net The bridging coordination can occur through different pairs of nitrogen atoms (e.g., N1 and N2, N1 and N3), leading to various structural motifs.

Complexation with Transition Metal Ions

The benzotriazolide anion forms stable complexes with a wide range of transition metal ions. The nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere all play a crucial role in determining the structure and properties of the resulting complex.

Copper(II) complexes with benzotriazolide and its derivatives have been extensively studied. researchgate.net These complexes exhibit a variety of coordination geometries, including distorted octahedral and square planar. nih.govresearcher.life The Jahn-Teller effect often influences the coordination geometry of copper(II) complexes. nih.gov Benzotriazole and its derivatives have been used to synthesize complex compounds with other 3d-metals as well, including cobalt(II), nickel(II), and zinc(II). sapub.orgresearchgate.netanu.edu.au The resulting complexes can be mononuclear or polynuclear, depending on the reaction conditions and the specific ligands used. rsc.org For example, liquid-assisted grinding has been employed to synthesize a series of complexes and coordination polymers based on divalent 3d-transition metal chlorides and 1H-benzotriazole. rsc.org

Interactive Table: Examples of 3d-Metal Complexes with Benzotriazole Derivatives
CompoundMetal IonCoordination ModeReference
[Cu(SO₄)(C₉H₈N₆)(H₂O)₄]·1.5H₂OCu(II)Monodentate nih.gov
[Cu-L4]Cu(II)Tetradentate researcher.life
[CoCl₂(BtzH)₂]·BtzHCo(II)Not specified rsc.org
[ZnCl₂(BtzH)₂]·BtzHZn(II)Not specified rsc.org
¹∞[MnCl₂(BtzH)₂]Mn(II)Not specified rsc.org

The coordination chemistry of benzotriazolide with iron and ruthenium has also been explored. Iron complexes with benzotriazole derivatives can form polymeric structures. mdpi.com For instance, polymer-like films containing iron-azole complexes have been observed on steel surfaces, where the azole ligand is bidentate. mdpi.com These complexes can exhibit interesting magnetic properties, such as spin crossover behavior. mdpi.com

Ruthenium complexes containing benzotriazole ligands have been synthesized and characterized. tandfonline.comresearchgate.netsci-hub.ru For example, a ruthenium(II) complex with benzotriazole and pyridylcarboxylato ligands has been prepared from the reaction of [RuCl₂(PPh₃)₃] with 1-(2-pyridylcarbonyl)benzotriazole. tandfonline.comsci-hub.ru In this complex, the benzotriazole acts as a ligand alongside the pyridylcarboxylate. tandfonline.comsci-hub.ru Spectroscopic and electrochemical studies of chelated ruthenium bis(2,2'-bipyridine) complexes with benzotriazole-containing ligands have shown that the benzotriazole group is a relatively electron-rich component. rsc.orgbohrium.comresearchgate.net The study of these complexes is relevant to the development of catalysts and materials with specific electronic properties. nih.gov

Aluminum and Other Main Group Metal Complexes

The coordination chemistry of benzotriazolide anions with main group metals, particularly aluminum, has been an area of interest due to the potential applications of the resulting complexes in materials science and catalysis. Research has demonstrated the synthesis and structural characterization of several aluminum complexes supported by benzotriazole phenoxide ligands.

In a notable study, the reaction of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol (t-BuBTP-H) or 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (CMe2PhBTP-H) with trimethylaluminum (B3029685) (AlMe3) yielded four-coordinated monomeric aluminum complexes, [(t-BuBTP)AlMe2] and [(CMe2PhBTP)AlMe2] respectively. rsc.org The solid-state structure of [(t-BuBTP)AlMe2] revealed a distorted tetrahedral geometry around the aluminum center, with the benzotriazole phenoxide ligand acting as a bidentate N,O-donor. rsc.org Further reaction of [(CMe2PhBTP)AlMe2] with one equivalent of the parent ligand CMe2PhBTP-H resulted in the formation of a five-coordinate monomethylaluminum complex, [(CMe2PhBTP)2AlMe]. rsc.org

The controlled hydrolysis of this pentacoordinated complex led to the isolation of a dimeric alumoxane, [{(CMe2PhBTP)2Al}2(μ-O)], which is notable for its air stability. rsc.org The formation of these complexes highlights the ability of the benzotriazolide phenoxide ligand to stabilize different coordination geometries around the aluminum center.

Furthermore, novel monomeric and dimeric aluminum complexes incorporating phenoxybenzotriazole derivatives have been synthesized and explored for their potential as blue-emitting materials in organic light-emitting diodes (OLEDs). acs.org Treatment of AlMe3 with two equivalents of ligands such as 2-(2H-benzo[d] rsc.orgacs.orgasianpubs.orgtriazol-2-yl)-4,6-di-tert-pentylphenol resulted in pentacoordinate aluminum complexes with a distorted trigonal-bipyramidal geometry. acs.org A dimeric aluminum complex bridged by an oxygen atom, formed through a simple reaction with a quantitative amount of water, exhibited enhanced thermal and air stability while retaining similar photophysical properties to its monomeric precursor. acs.org

While the research on other main group metal complexes with benzotriazolide is less extensive, the principles of coordination observed with aluminum can be extrapolated. The coordination is typically governed by the hard-acid nature of the main group metal cations, which favor coordination with nitrogen and oxygen donor atoms from the benzotriazolide ligand and any ancillary ligands.

Influence of Ancillary Ligands and Counter-Anions on Coordination Architecture

The effect of ancillary ligands is evident in the formation of mixed-ligand complexes. For instance, the introduction of monoethanolamine as an additional ligand in complexes with 2-(2H-benzotriazol-2-yl)acetic acid and 3d metals resulted in an octahedral structure where the monoethanolamine acts as a bidentate ligand. sapub.org In the absence of such ancillary ligands, the coordination environment is solely determined by the benzotriazolide and the counter-anion.

Counter-anions play a crucial role in shaping the coordination architecture. Their size, charge, and coordinating ability can lead to vastly different structures even with the same metal and benzotriazolide ligand. For example, in the synthesis of silver(I) complexes with the flexible and asymmetric ligand 1-((pyridin-3-yl)methyl)-1H-benzotriazole, the use of nitrate (B79036) (NO3-) as a counter-anion resulted in a double helical coordination polymer, [Ag2(L)2(NO3)2]n. nih.gov In contrast, when perchlorate (B79767) (ClO4-) was used, a one-dimensional zigzag chain, [Ag(L)(ClO4)]n, was formed. nih.gov This demonstrates that the counter-anion can directly participate in the coordination sphere or influence the packing of the coordination polymer through weaker interactions.

Electronic Structure and Bonding in Metal-Benzotriazolide Complexes

The electronic structure and the nature of the bonding between the metal center and the benzotriazolide anion are fundamental to understanding the properties of these complexes. These aspects are primarily investigated through spectroscopic techniques and theoretical calculations, with correlations often drawn to Ligand Field Theory for transition metal complexes.

Spectroscopic Probes of Coordination (e.g., IR, UV-Vis, ESR)

Infrared (IR) Spectroscopy is a powerful tool for probing the coordination of the benzotriazolide ligand to a metal center. The vibrational frequencies of the ligand are sensitive to changes in electron distribution upon complexation. A key indicator of coordination is the shift in the stretching frequencies of the triazole ring. For instance, in complexes of 6-substituted-1-hydroxy-1,2,3-benzotriazoles with various metals, the IR spectra show the absence of the N-H absorption band, indicating deprotonation and coordination. asianpubs.org The C=N and N-N stretching vibrations of the benzotriazole ring often shift to lower wavenumbers upon coordination. researchgate.net In palladium(II) complexes with benzotriazole derivatives, slight shifts in the IR bands of the complex compared to the free ligand are taken as evidence of coordination. redalyc.org

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the complex. The UV-Vis spectrum of benzotriazole itself shows characteristic absorptions corresponding to π-π* transitions within the aromatic system. process-insights.comprocess-insights.com Upon complexation with a metal, new absorption bands can appear, which are often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. For example, in copper(I) complexes with N-functionalized benzotriazole-based ligands, long-wavelength absorptions are assigned to MLCT transitions. rsc.org In a study of subnanometre-sized benzotriazolate protected copper clusters, distinct peaks at 280 and 345 nm and a broad shoulder at around 400 nm were observed, which were different from the spectrum of the free benzotriazole solution. researchgate.net For aluminum complexes with phenoxybenzotriazole derivatives, the absorption and emission patterns are largely influenced by the electronic structure of the ligand, with HOMO and LUMO orbitals localized on the phenoxy and benzotriazole groups, respectively. acs.org

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is applicable to complexes with unpaired electrons, such as those of Cu(II) or other paramagnetic metal ions. While specific ESR data for aluminum-benzotriazolide complexes are not prevalent due to the diamagnetic nature of Al(III), the technique is invaluable for studying transition metal complexes. ESR spectroscopy can provide information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bond. For paramagnetic species, it can reveal details about the number of unpaired electrons and their interaction with the surrounding nuclei, leading to characteristic hyperfine splitting patterns. youtube.com

Spectroscopic ProbeInformation Gained on Coordination
IR Spectroscopy Confirmation of ligand deprotonation and coordination through shifts in N-H, C=N, and N-N stretching frequencies.
UV-Vis Spectroscopy Identification of electronic transitions, including π-π* transitions within the ligand and charge transfer (MLCT, LMCT) bands upon complexation.
ESR Spectroscopy Determination of the oxidation state and coordination environment of paramagnetic metal centers through the analysis of g-values and hyperfine coupling constants.

Correlation with Ligand Field Theory

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes, particularly those involving transition metals with d-electrons. wikipedia.org It considers the interactions between the metal d-orbitals and the ligand orbitals, leading to a splitting of the d-orbital energies. fiveable.me The magnitude of this splitting (Δ) is influenced by the nature of the metal ion, its oxidation state, and the ligand field strength. fiveable.me

While LFT is most directly applicable to transition metal complexes, its principles can be conceptually extended to understand the bonding in main group metal complexes like those of aluminum. For main group elements, the valence orbitals are s and p orbitals. In an octahedral aluminum(III) complex, for instance, the interaction of the ligand orbitals with the aluminum's 3s, 3p, and vacant 3d orbitals would lead to the formation of molecular orbitals.

For transition metal-benzotriazolide complexes, LFT can explain their magnetic properties and electronic spectra. The benzotriazolide anion is generally considered a moderate field ligand. The splitting of the d-orbitals will determine whether a complex is high-spin or low-spin, which in turn dictates its magnetic moment. The electronic transitions observed in the UV-Vis spectrum can often be assigned to d-d transitions between the split d-orbitals, with the energy of these transitions correlating to the ligand field splitting parameter, Δ. fiveable.me

Theoretical and Computational Investigations of Sodium;benzotriazol 2 Ide

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding is fundamental to predicting a molecule's reactivity and properties. For the benzotriazol-2-ide anion, computational methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of electron distribution and bonding interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Studies on benzotriazole (B28993) and its derivatives provide critical insights into the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

The electronic structure of benzotriazoles, including the benzotriazol-2-ide anion, is characterized by a fused benzene (B151609) and triazole ring system, which provides unique electronic properties enhancing its stability and reactivity. researchgate.net DFT calculations have been employed to study the electronic structure of benzotriazole derivatives, revealing how substituents influence the energy of the frontier molecular orbitals. researchgate.net For instance, analysis of the HOMO and LUMO energy levels helps in predicting the molecule's ability to donate or accept electrons. This is particularly relevant in applications like corrosion inhibition, where the molecule's interaction with a metal surface is key. rsc.orgresearchgate.net The unique electronic properties conferred by the fused ring system enhance both the stability and reactivity of the molecule. researchgate.net

Table 1: Frontier Molecular Orbital Energies from a Representative DFT Study on Benzotriazole Derivatives Note: The following data is illustrative, based on typical findings in DFT studies of related compounds, to demonstrate the type of information generated.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
1H-Benzotriazole -6.85 -0.25 6.60
2H-Benzotriazole -6.90 -0.15 6.75
Benzotriazol-2-ide anion -2.50 +2.10 4.60

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide high-level accuracy for studying bonding. These methods have been used to investigate the interactions of the benzotriazol-2-ide anion, particularly in the context of its well-known role as a corrosion inhibitor for copper.

Studies have shown that while the neutral benzotriazole molecule interacts only weakly with copper surfaces, the deprotonated form—the benzotriazol-2-ide anion—forms a strong molecule-surface bond. researchgate.netrsc.org DFT and ab initio calculations reveal that the anion bonds significantly more strongly to coordinatively unsaturated sites on copper and copper oxide surfaces. rsc.orgrsc.org This strong bonding is a key factor in its ability to passivate reactive surface sites that are potential points for corrosion. rsc.orgresearchgate.net The bonding occurs through the nitrogen atoms of the triazole ring. researchgate.net The deprotonated form is capable of forming at least two bonds between its nitrogen atoms and copper atoms on the surface. researchgate.net The strength of this interaction is even greater when the anion is incorporated into organometallic complexes on the surface. rsc.orgresearchgate.net

Energetics and Dynamics of Reaction Mechanisms

Transition state analysis is used to determine the energy barriers (activation energies) of chemical reactions, which governs their rates. For benzotriazole derivatives, computational studies have investigated the mechanisms of thermal decomposition. By calculating the energies of the reactants, products, and the transition states that connect them, researchers can identify the most favorable reaction pathways.

For example, in the study of 5,7-dinitrobenzotriazole, theoretical calculations revealed that the primary decomposition mechanism involves a nitro-nitrite rearrangement. mdpi.com The activation barrier for this process was calculated to be 267 kJ mol⁻¹. mdpi.com Another competing pathway is the cleavage of the C–NO₂ bond. nih.gov Such analyses are crucial for understanding the thermal stability of these compounds. mdpi.comnih.gov The activation barriers for decomposition reactions in amino-substituted dinitrobenzotriazoles are notably higher, indicating that the introduction of an amino group enhances thermal stability. nih.gov

Reaction coordinate mapping is a theoretical technique used to handle complex chemical dynamics, particularly in condensed phases or when a system is strongly coupled to its environment (a "reservoir"). researchgate.net The method involves defining a collective degree of freedom from the environment—the reaction coordinate—and incorporating it into an enlarged system Hamiltonian. researchgate.net This "extended system" is then treated explicitly, while the remaining environmental effects are handled in a more simplified, perturbative manner. researchgate.net

This approach is well-suited to describe quantum dissipative systems and allows for the effects of system-bath coupling to be included to high orders. arxiv.org While specific applications of reaction coordinate mapping to sodium;benzotriazol-2-ide are not prominent in the literature, the methodology is highly relevant for studying its reactions in complex environments. For instance, it could be used to model the interaction of the benzotriazol-2-ide anion with a metal surface in the presence of a solvent, where the solvent and surface phonons constitute a complex reservoir. The technique provides a framework to accurately account for strong coupling and non-Markovian (memory) effects that are often important on the nanoscale. researchgate.net

Tautomeric Equilibrium and Stability Studies

Benzotriazole can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. The position of the proton on the triazole ring defines the tautomer. Computational studies have been essential in determining the relative stabilities of these forms and understanding the factors that influence the tautomeric equilibrium.

The relative stability of the 1H and 2H tautomers of benzotriazole has been a subject of numerous theoretical studies, with results sometimes varying depending on the computational method and basis set used. researchgate.net High-level ab initio and DFT calculations have been performed to resolve these differences. Some studies using methods like B3LYP and coupled-cluster theory suggest that both structures have very similar energies. researchgate.net However, when the zero-point vibrational energy is included in these high-level calculations, a slight preference for the 1H tautomer is often found. researchgate.net For example, B3LYP calculations on dinitro-substituted benzotriazoles showed the 1H-tautomer to be more favorable by approximately 35 kJ mol⁻¹ in the gas phase compared to another isomer. mdpi.com In contrast, other methods like MP2 have shown a preference for the 2H tautomer. researchgate.net Experimental gas-phase studies have confirmed the existence of both the 1H and 2H tautomers. ru.nl The energetic difference between the tautomers is generally small, suggesting that both can coexist in equilibrium. researchgate.net

Table 2: Calculated Relative Energies of Benzotriazole Tautomers This table summarizes typical findings on the relative stability of 1H- and 2H-benzotriazole from various computational methods. Energies are relative to the more stable tautomer in each study.

Computational Method Basis Set Most Stable Tautomer Relative Energy of Other Tautomer (kJ/mol)
Hartree-Fock (HF) Various 1H Favors 1H researchgate.net
MP2 Various 2H Favors 2H researchgate.net
B3LYP (with ZPE) aug-cc-pVTZ 1H ~0.5-2.0 researchgate.net
Coupled Cluster (with ZPE) Various 1H Very similar energy to 2H researchgate.net

1H- and 2H-Benzotriazole Tautomers

Benzotriazole exists in a tautomeric equilibrium between the 1H- and 2H- forms. The relative stability of these tautomers has been a subject of extensive theoretical and experimental investigation. While the 1H-benzotriazole tautomer is predominantly found in solid state and in solution, computational studies indicate that the 2H-benzotriazole tautomer is intrinsically more stable in the gas phase.

Quantum chemical calculations have been employed to determine the energy difference between these two forms. Various levels of theory have yielded slightly different results, but a general consensus has emerged. For instance, MP2 level calculations with ZPE (zero-point energy) corrections have shown a preference for the 2H-tautomer in the gas phase. The stability is a result of a delicate balance between competing electronic effects. The inclusion of zero-point energy corrections is crucial when using methods like B3LYP and coupled cluster, as it can shift the preference toward the 1H tautomer.

Computational MethodBasis SetPredicted Most Stable Tautomer (Gas Phase)Energy Difference (kcal/mol)
MP26-31G**2H-Benzotriazole~2.5
Hartree-Fock (HF)Multiple1H-BenzotriazoleVaries
B3LYP / Coupled ClusterMultipleSimilar Energy (ZPE favors 1H)Varies

This table presents a summary of findings from various computational studies on the relative stability of benzotriazole tautomers in the gas phase.

Influence of Lone Pair Repulsion and Resonance Energy

The relative stabilities of the 1H- and 2H-benzotriazole tautomers are governed by a balance between two primary factors: lone pair repulsion and resonance energy, or aromaticity.

Lone Pair Repulsion: This effect arises from the electrostatic repulsion between the lone pairs of electrons on adjacent nitrogen atoms in the triazole ring. In the 1H tautomer, the arrangement of lone pairs is less favorable, leading to greater repulsion. This repulsive force destabilizes the 1H form and, conversely, favors the 2H tautomer, where the lone pairs are farther apart. The destabilizing effect of lone pair repulsion in the 1H tautomer has been estimated to be around 6.5 kcal/mol.

Therefore, the intrinsic stability of the 2H tautomer in the gas phase is primarily due to the dominant effect of minimized lone pair repulsion, which outweighs the greater resonance stabilization of the 1H form.

Computational Modeling of Surface Interactions

Adsorption Mechanisms on Metal Surfaces

Computational modeling, particularly using density functional theory (DFT), has been instrumental in elucidating the adsorption mechanism of benzotriazole on metal surfaces, which is fundamental to its role as a corrosion inhibitor. rsc.orgarxiv.org Upon approaching a metal surface like copper, the benzotriazole molecule typically deprotonates, forming the benzotriazolide anion which then chemisorbs onto the surface. rsc.orgst-andrews.ac.uk

The adsorption process is highly dependent on surface coverage:

Low Coverage: At low coverages, benzotriazolate species tend to adsorb with their molecular plane lying parallel to the metal surface. arxiv.org This flat-lying orientation is often preferred in the initial stages of adsorption.

High Coverage: As the surface concentration increases, a structural transition occurs. The molecules adopt an upright or tilted orientation with respect to the surface. arxiv.orgst-andrews.ac.uk This reorientation allows for denser packing on the surface.

In these higher-density layers, the deprotonated benzotriazolide anions often form organometallic complexes with metal adatoms (metal atoms pulled from the substrate). rsc.org On copper, for example, the formation of CuBTA and Cu(BTA)₂ complexes has been identified as a key feature of the protective film. st-andrews.ac.uk These complexes are the fundamental building blocks of the self-assembled monolayer that passivates the surface. st-andrews.ac.uk DFT calculations show that the deprotonated form bonds much more strongly to the surface than the neutral molecule, and this bonding is further enhanced when incorporated into these organometallic adcomplexes. rsc.org The interaction is dominated by strong chemisorption through the nitrogen atoms of the triazole ring. arxiv.org

Coverage LevelPredominant Molecular OrientationKey Structural Features
LowParallel (Flat-lying)Maximizes interaction of the π-system with the surface.
HighPerpendicular (Upright)Allows for denser packing; formation of organometallic complexes (e.g., CuBTA, Cu(BTA)₂). st-andrews.ac.uk

This table summarizes the coverage-dependent adsorption behavior of benzotriazolide on metal surfaces as revealed by computational modeling.

Impact on Electronic Properties of Surfaces (e.g., Work Function)

The adsorption of benzotriazolide onto a metal surface significantly alters the electronic properties at the interface, most notably the work function. The work function is the minimum energy required to remove an electron from the surface of a solid to a point immediately outside the surface.

According to DFT calculations, the adsorption of deprotonated benzotriazole leads to a considerable reduction in the metal's work function. rsc.org This change is a direct consequence of the formation of an electrical dipole layer at the interface. The effect is attributed to two main factors:

Large Permanent Molecular Dipole: The benzotriazolide molecule itself possesses a large permanent dipole moment.

Adsorption Orientation: The molecule adsorbs in a specific, properly oriented structure that creates a net dipole moment perpendicular to the surface, pointing away from it. This interface dipole generates an electrostatic potential step that opposes the intrinsic surface dipole of the metal, thereby lowering the work function.

This reduction in the work function is believed to be relevant to the compound's corrosion inhibition mechanism, as it should diminish the anodic (oxidation) reaction at the metal surface. rsc.org

Predictive Modeling for Novel Benzotriazolide Derivatives and Complexes

Computational chemistry serves as a powerful tool for the predictive modeling and rational design of novel benzotriazolide derivatives and complexes with tailored properties for specific applications, such as corrosion inhibition or antifungal agents. researchgate.netresearchgate.net This in silico approach allows researchers to screen and optimize potential candidate molecules before undertaking costly and time-consuming laboratory synthesis. nih.gov

The process typically involves a combination of quantum chemical calculations (like DFT) and molecular dynamics (MD) simulations. researchgate.netaip.org

Quantum Chemical Calculations (DFT): These methods are used to calculate the intrinsic electronic properties of newly designed derivatives. Key parameters, often called global reactivity descriptors, are computed to predict a molecule's potential effectiveness. researchgate.net These include:

E-HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E-HOMO values often correlate with better inhibition efficiency.

E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests higher reactivity of the molecule.

Dipole Moment (μ): Influences the adsorption process and solubility.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic interactions between the inhibitor molecules and the metal surface in a simulated corrosive environment. aip.org These simulations provide insights into adsorption energies and the stable configurations of the inhibitor film on the substrate, confirming the strength and nature of the surface-inhibitor bond. researchgate.net

By systematically modifying the benzotriazole scaffold (e.g., by adding different functional groups) and calculating these descriptors, researchers can establish structure-activity relationships. This predictive framework guides the synthesis of new derivatives with enhanced performance, whether for forming more resilient protective films against corrosion or for binding more effectively to a biological target. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and analyzing the bonding characteristics within the sodium;benzotriazol-2-ide molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational transitions of molecules by measuring the absorption of infrared radiation. The resulting spectrum provides a unique fingerprint of the compound, with specific peaks corresponding to the stretching and bending vibrations of different bonds. For the benzotriazolide anion, the deprotonation of the N-H group in the parent benzotriazole (B28993) molecule leads to notable changes in the IR spectrum.

Key vibrational modes observed in the IR spectrum of benzotriazole and its derivatives include N-H stretching and bending, C-H in-plane and out-of-plane bending, and vibrations of the triazole and benzene (B151609) rings. In the case of this compound, the absence of the N-H stretching vibration, typically observed around 3345 cm⁻¹, is a key indicator of the formation of the benzotriazolide anion researchgate.net. The C-H in-plane and out-of-plane bending vibrations of the benzene ring are typically observed in the regions of 1207-743 cm⁻¹ researchgate.net.

Table 1: Characteristic IR Absorption Bands for Benzotriazole Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H Stretching~3345 researchgate.net
N-H Bending~1594 researchgate.net
C-H In-plane Bending1207, 876 researchgate.net
C-H Out-of-plane Bending774, 743 researchgate.net
N=N Bending~1247 researchgate.net
C-H Stretching (aromatic)~3053 researchgate.net

Note: This table is based on data for benzotriazole and its derivatives; specific peak positions for this compound may vary slightly.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of the benzotriazolide anion, often studied using Surface-Enhanced Raman Scattering (SERS) to enhance the signal, reveals details about its interaction with surfaces and its molecular orientation.

Studies on benzotriazole in aqueous silver sol at a pH of approximately 9, where the deprotonated benzotriazolide anion is prevalent, show that the molecule interacts with the silver surface via the nitrogen atoms of the triazole ring. nih.gov This interaction suggests a near "end-on" orientation of the molecule on the surface. nih.gov The SERS spectrum exhibits strong enhancement of bands at 1264 and 1464 cm⁻¹, providing insights into the vibrational modes most affected by the surface interaction. nih.gov

Table 2: Selected Raman Bands for Benzotriazole Derivatives

Wavenumber (cm⁻¹)Assignment/ObservationReference
795, 1400Raman intensity grows with anodic potential sweep mdpi.com
1264, 1464Strong enhancement in SERS spectrum nih.gov
1413, 1438, 1506, 1558, 1591Intense bands in the SERS spectrum nih.gov

Note: This table includes data from SERS studies of benzotriazole derivatives, which may differ from the standard Raman spectrum of solid this compound.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule by measuring its absorption of UV and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by electronic transitions within its conjugated aromatic system. The absorption of UV radiation excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is a key characteristic used for both qualitative and quantitative analysis.

Benzotriazoles are known to be effective UV absorbers. tolyltriazole-benzotriazole.com The measurement of benzotriazole concentration in aqueous solutions can be reliably performed using UV spectroscopy, with a strong correlation observed between absorbance and concentration. process-insights.comprocess-insights.com For instance, a linear relationship has been demonstrated by plotting the absorbance at 305 nm against the concentration of benzotriazole. process-insights.comprocess-insights.com The UV-Vis spectrum of benzotriazole is influenced by the solvent and pH, which affects the electronic transitions within the molecule.

Table 3: UV-Vis Absorption Data for Benzotriazole

Wavelength (nm)ApplicationReference
305Quantitative analysis in aqueous solution process-insights.comprocess-insights.com

Note: This data is for benzotriazole; the λmax for this compound may differ due to the deprotonation of the triazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Applications

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to map the carbon-hydrogen framework of a molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the nuclei, while the coupling patterns in ¹H NMR provide information about the connectivity of neighboring protons.

For benzotriazole and its derivatives, the protons of the benzene ring typically appear as a complex multiplet in the aromatic region of the ¹H NMR spectrum. The chemical shifts of these protons are influenced by the substituents on the triazole ring. Similarly, the ¹³C NMR spectrum shows distinct signals for the carbon atoms of the benzene and triazole rings. The symmetry of the benzotriazol-2-ide anion would be expected to result in a simplified NMR spectrum compared to unsymmetrically substituted benzotriazole derivatives.

Table 4: Representative NMR Chemical Shift Ranges for Benzotriazole Derivatives

NucleusChemical Shift Range (ppm)Notes
¹H (Aromatic)7.0 - 8.5The protons on the benzene ring.
¹³C (Aromatic)110 - 150The carbon atoms of the benzene and triazole rings.

Note: These are general ranges for benzotriazole derivatives and the specific values for this compound will depend on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular mass and elucidating the structure of compounds through fragmentation analysis. For this compound, the analysis would focus on the benzotriazol-2-ide anion (C₆H₄N₃⁻). In the mass spectrometer, following an ionization process such as electrospray ionization (ESI), the anion would be detected. The high-resolution mass spectrum would provide the exact mass of the ion, allowing for the confirmation of its elemental composition.

The primary ion observed in negative ion mode ESI-MS would correspond to the [M-Na]⁻ ion, which is the benzotriazolide anion itself. The theoretical exact mass of this anion is 118.0405 Da. Fragmentation of this parent ion, induced by techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), yields characteristic product ions. The fragmentation pattern provides structural information. For the benzotriazolide anion, a primary fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂), resulting in a fragment ion with a mass-to-charge ratio (m/z) of approximately 90. This fragmentation is a hallmark of the triazole ring system. Further fragmentation could involve the cleavage of the benzene ring. The NIST database includes an electron ionization mass spectrum for the neutral 1H-Benzotriazole, which shows major peaks at m/z 119 (molecular ion), 91, and 64, corresponding to the loss of N₂ and subsequent fragmentation. nist.gov

Direct Insertion Probe (DIP)-MS/MS is another method that can be used for the rapid analysis of benzotriazole derivatives without chromatographic separation. jeol.com In this technique, a sample is directly introduced into the ion source of the mass spectrometer. By selecting the molecular ion as a precursor, a product ion scan can generate a distinct fragmentation spectrum, enabling the identification of the compound even in a mixture. jeol.com

Chromato-Mass Spectrometry

Chromato-mass spectrometry, which couples a separation technique like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry, is a powerful tool for analyzing complex mixtures containing benzotriazole derivatives. researchgate.net LC coupled with tandem mass spectrometry (LC-MS/MS) is particularly well-suited for the analysis of polar and thermally labile compounds like benzotriazoles in various matrices. nih.gov

In a typical LC-MS/MS method, the sample is first injected into an HPLC system where the components are separated on a chromatographic column. The eluent from the column is then directed into the mass spectrometer's ion source (commonly ESI), where molecules are ionized. The mass spectrometer then separates and detects the ions. For quantitative analysis, the instrument often operates in selected reaction monitoring (SRM) mode, where a specific precursor ion (e.g., the m/z of the benzotriazolide anion) is selected and fragmented, and only a specific, characteristic product ion is monitored. This provides high sensitivity and selectivity. nih.gov

GC-MS can also be employed, but it often requires a derivatization step to convert the polar benzotriazoles into more volatile and thermally stable compounds suitable for gas chromatography. researchgate.net A common approach is acetylation, which can be performed concurrently with extraction. researchgate.net

The following table summarizes typical mass spectrometer parameters for the detection of benzotriazoles using LC-MS/MS.

ParameterTypical Value/SettingPurpose
Ionization ModeNegative Electrospray (ESI-)Generates the [M-H]⁻ ion (benzotriazolide anion) efficiently.
Precursor Ion (m/z)118.0Selects the deprotonated benzotriazole molecule for fragmentation.
Product Ion (m/z)90.0Monitors the characteristic fragment after the loss of N₂ for quantification.
Capillary Voltage3.0 - 4.5 kVOptimizes the electrospray process for ion generation.
Cone Voltage20 - 40 VFacilitates ion transfer and can induce some in-source fragmentation.
Collision Energy15 - 25 eVControls the energy for collision-induced dissociation in the MS/MS stage.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the crystal structure, including bond lengths, bond angles, and lattice parameters. tcd.ie This technique is crucial for understanding the solid-state properties of this compound.

Single Crystal X-ray Diffraction of Complexes

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous structural information for a compound, revealing the exact arrangement of atoms in the crystal lattice. mdpi.com To perform SCXRD, a suitable single crystal of the compound is required. For this compound, this would involve growing a crystal of sufficient quality.

While the specific crystal structure of this compound is not detailed in the provided search results, the methodology is well-established through the study of numerous metal complexes incorporating benzotriazole-derived ligands. researchgate.net In these studies, the benzotriazolide anion acts as a ligand, coordinating to a metal center. SCXRD analysis of such complexes reveals detailed structural information, such as the coordination geometry around the metal ion, the specific nitrogen atom(s) of the triazole ring involved in bonding, and intermolecular interactions like hydrogen bonding and π-stacking that dictate the crystal packing. researchgate.netmdpi.com

The table below presents representative crystallographic data that would be obtained from an SCXRD experiment on a hypothetical metal complex of benzotriazolide, illustrating the type of information generated.

ParameterExample ValueDescription
Chemical FormulaC₁₂H₈N₆NiThe elemental composition of the crystal's asymmetric unit.
Formula Weight290.95 g/molThe molar mass of the chemical formula unit.
Crystal SystemMonoclinicThe basic geometric shape of the unit cell.
Space GroupP2₁/nDescribes the symmetry elements within the unit cell.
a, b, c (Å)a = 8.512, b = 10.234, c = 13.456The dimensions of the unit cell edges.
α, β, γ (°)α = 90, β = 98.54, γ = 90The angles between the unit cell edges.
Volume (ų)1158.7The volume of a single unit cell.
Z4The number of formula units per unit cell.
Final R indicesR1 = 0.045, wR2 = 0.112Indicators of the quality of the structural model fit to the experimental data.

Powder X-ray Diffraction for Polymorphism and Bulk Characterization

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. latech.edu Instead of a single crystal, a fine powder of the material is used, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample. units.it

PXRD is essential for several aspects of characterizing this compound:

Phase Identification: The PXRD pattern of a synthesized batch can be compared to a standard pattern from a database or a pattern calculated from a known single-crystal structure to confirm its identity and purity. researchgate.net

Polymorphism Studies: Many compounds can exist in multiple crystalline forms, known as polymorphs, which have the same chemical composition but different crystal structures and physical properties. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms. Each polymorph will produce a unique diffraction pattern. units.it

Bulk Characterization: While SCXRD analyzes a single crystal, PXRD confirms that the bulk of the material possesses the same crystalline structure. It is a crucial tool for quality control. researchgate.net

The table below illustrates how PXRD data can distinguish between two hypothetical polymorphs (Form A and Form B) of a compound by listing the positions (2θ) and relative intensities of their most prominent diffraction peaks.

Polymorph Form APolymorph Form B
Diffraction Angle (2θ°)Relative Intensity (%)Diffraction Angle (2θ°)Relative Intensity (%)
8.51009.185
12.36511.5100
17.08016.840
21.14523.270
25.69026.055

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically designed to study materials with unpaired electrons. wikipedia.org Such species are termed paramagnetic and include organic radicals and many transition metal complexes. The technique is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.org

For this compound itself, which is a diamagnetic species (all electrons are paired), an ESR spectrum would not be observed. However, ESR becomes an extremely powerful tool for characterizing systems where the benzotriazolide anion is part of a paramagnetic complex, for instance, when it acts as a ligand coordinated to a transition metal ion with unpaired electrons (e.g., Cu²⁺, Mn²⁺, Fe³⁺). researchgate.net

In such a system, the ESR spectrum provides detailed information about the electronic environment of the paramagnetic center. rsc.org Key parameters derived from the spectrum include:

The g-factor: This parameter is a measure of the interaction between the unpaired electron's magnetic moment and the applied magnetic field. Its value is sensitive to the local coordination environment, providing insights into the geometry and the nature of the atoms coordinated to the metal.

Hyperfine Coupling: This refers to the interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹⁴N from the triazole ring or the metal nucleus itself). The resulting splitting of the ESR signal into multiple lines reveals information about the identity of the coordinating atoms and the delocalization of the unpaired electron onto the ligand. wikipedia.org

ESR spectroscopy would be invaluable for studying the coordination chemistry of benzotriazolide with paramagnetic metal ions, confirming the binding of the ligand to the metal and providing detailed insights into the electronic structure of the resulting complex. researchgate.netresearchgate.net

Electrochemical Behavior of Benzotriazolide Species and Their Complexes

Redox Potentials and Electron Transfer Processes

The redox potentials of benzotriazolide derivatives are of significant interest for applications in non-aqueous redox flow batteries. Research into 2-aryl benzotriazole (B28993) derivatives has revealed their potential as low-potential anolytes. For instance, certain derivatives exhibit a redox potential below -2 V versus ferrocene/ferrocenium (Fc/Fc⁺) acs.org. A specific derivative, 2-(o-tolyl)-2H-benzo[d] acs.orgdntb.gov.uapku.edu.cntriazole, has a reduction potential of -2.35 V vs Fc/Fc⁺ nih.gov. The introduction of dimethyl substitution, as in 2-(2,6-dimethylphenyl)-2H-benzo[d] acs.orgdntb.gov.uapku.edu.cntriazole, can shift the reduction potential to an even more negative value of -2.55 V vs Fc/Fc⁺ nih.gov.

The electron transfer processes involving benzotriazolide anions have been elucidated through studies on their anion radicals. Upon reduction, the electron spin distribution within the triazole ring of N1- and N2-alkylbenzotriazoles differs significantly nih.gov. Electron paramagnetic resonance (EPR) and density functional theory (DFT) calculations have shown that N2-alkylbenzotriazole anion radicals have a greater electron spin density residing in the N3 portion of the triazole ring compared to their N1 counterparts nih.gov. This difference in electron distribution affects the geometry of the triazole ring, with N2-isomers losing planarity upon reduction nih.gov.

CompoundRedox Potential (V vs Fc/Fc⁺)
2-aryl benzotriazole derivative< -2.0
2-(o-tolyl)-2H-benzo[d] acs.orgdntb.gov.uapku.edu.cntriazole-2.35
2-(2,6-dimethylphenyl)-2H-benzo[d] acs.orgdntb.gov.uapku.edu.cntriazole-2.55

Proton-Coupled Electron Transfer (PCET) Reactions

Proton-coupled electron transfer (PCET) is a crucial mechanism in the deactivation of certain benzotriazole derivatives, particularly those designed as UV absorbers. Theoretical studies on a model system of 2-(2'-hydroxyphenyl) benzotriazole have shown that the deactivation mechanism involves an excited-state intramolecular proton transfer (ESIPT) acs.orgpku.edu.cn. This process is triggered by a charge transfer from the phenol (B47542) to the triazole group and involves a coupled proton and electron transfer acs.org. This PCET reaction is responsible for the ultrafast deactivation of the excited state, which is essential for the photostability of these compounds acs.org.

In chromophores linked to 2-(2-hydroxyl-phenyl)-benzotriazole, ESIPT is also a key process pku.edu.cn. Upon excitation, the electron density shifts, which facilitates the proton transfer. The energy barrier for this transfer can be relatively small, on the order of 41 kJ·mol⁻¹ pku.edu.cn. The efficiency of these PCET reactions is critical for the function of benzotriazole-based UV stabilizers sioc-journal.cn.

Cyclic Voltammetry of Metal-Benzotriazolide Complexes

Cyclic voltammetry (CV) is a powerful technique for studying the interaction of benzotriazolide with metal surfaces, particularly copper. Benzotriazole (BTA) is a well-known corrosion inhibitor for copper and its alloys. CV studies show that the presence of BTA in an electrolyte solution significantly affects the electrochemical behavior of copper.

When BTA is added to a copper electrodeposition bath, it acts as a suppressor, increasing the overpotential for copper deposition mdpi.com. This is observed in cyclic voltammograms as a shift of the cathodic peak towards more negative potentials mdpi.com. The current density during the forward scan is reduced with increasing BTA concentration, indicating an inhibition of the copper deposition process mdpi.com. BTA is thought to adsorb onto the copper surface, forming a protective film that inhibits further electrochemical reactions dntb.gov.uanih.govsemanticscholar.orgbohrium.com. This film can be composed of monomeric, dimeric, trimeric, and even polymeric forms of Cu-BTA complexes dntb.gov.uanih.govsemanticscholar.orgbohrium.com.

In chloride-containing solutions, the presence of BTA leads to higher breakdown potentials and increased polarization resistances for copper and copper-zinc alloys core.ac.uk. The cyclic voltammograms of copper in such solutions show that BTA inhibits the formation of copper chloride species core.ac.uk. The formation of Cu(I)BTA complexes is favored at higher anodic potentials and pH, while the molecular form of BTA is favored at lower potentials nih.gov.

MetalEffect of Benzotriazolide in Cyclic VoltammetryObserved Phenomena
CopperShift of cathodic peak to more negative potentialsInhibition of copper electrodeposition, formation of a protective film
Copper-Zinc AlloyHigher breakdown potentials and polarization resistancesInhibition of corrosion and formation of metal chlorides

Electrochemical Transformations of Benzotriazolide Anions

The benzotriazolide anion can undergo various electrochemical transformations, including oxidation and reduction, which are relevant to its environmental fate and degradation. In acidic media, benzotriazole exhibits a clear reduction peak in the cathodic scan of a cyclic voltammogram, with no corresponding oxidation peak in the reverse scan, indicating an irreversible reduction process researchgate.net. The electro-reduction is diffusion-controlled researchgate.net.

The electrochemical oxidation of benzotriazole has been studied for wastewater treatment applications. Phenolic benzotriazoles undergo a chemically irreversible oxidation process at potentials around +1.0 V vs. Fc/Fc⁺ in organic solvents researchgate.net. The electrooxidation of benzotriazole on a boron-doped diamond (BDD) anode is an effective degradation method researchgate.netnih.gov. The efficiency of this process is influenced by the current density and the type of supporting electrolyte researchgate.netgoogleapis.com. In the presence of chloride ions, there is a risk of forming chlorinated organic by-products googleapis.comwur.nl.

The fragmentation of the benzotriazolide anion has also been described. In the first step, a hydrogen cation is released to form the anion. Subsequently, N₂ can be eliminated, leading to the formation of a ketenimine anion after intermolecular rearrangement mdpi.com. Further fragmentation can occur through the release of a cyanide anion mdpi.com. Efficient electrochemical removal of benzotriazole has been demonstrated using titanium oxide (Ti₄O₇) electroactive ceramic membranes, where oxidation is mediated by electro-generated hydroxyl radicals nih.gov.

Applications of Sodium;benzotriazol 2 Ide in Advanced Synthetic and Materials Chemistry

Role as a Synthetic Auxiliary in Organic Synthesis

Sodium;benzotriazol-2-ide serves as a fundamental building block in the synthesis of more complex molecular architectures. The benzotriazolide anion is a potent nucleophile that readily reacts with a wide range of electrophiles. For instance, its reaction with acyl chlorides produces N-acylbenzotriazoles. These resulting compounds are stable, crystalline solids that are superior acylating agents compared to traditional acid chlorides. lupinepublishers.com This stability and reactivity are harnessed in various synthetic pathways, including:

Peptide Synthesis: N-acylbenzotriazoles are utilized in peptide chemistry, where they react with unprotected amino acids to form dipeptides with high enantiopurity. The methodology can be extended to create longer peptide chains, such as tripeptides, by activating the carboxylic group of a dipeptide with benzotriazole (B28993) in the presence of thionyl chloride before reacting it with another amino acid. lupinepublishers.com

Heterocycle Synthesis: The benzotriazole group is extensively used in the construction of various monocyclic and bicyclic heterocyclic compounds that are otherwise difficult to prepare. lupinepublishers.com For example, it has been instrumental in one-pot syntheses of 2-peptidyl benzothiazoles in excellent yields without racemization. lupinepublishers.com

Alkylation Reactions: Deprotonation of benzotriazole (often with a sodium base like sodium hydroxide (B78521) or sodium ethoxide) followed by treatment with alkyl halides yields a mixture of 1-alkyl and 2-alkyl derivatives, creating valuable intermediates for further synthesis. researchgate.netchemicalbook.comwikipedia.org

The following table summarizes key reactions where this compound acts as a building block.

ReactantReagentProduct TypeApplication
Acyl ChlorideThis compoundN-AcylbenzotriazolePeptide synthesis, Acylation reactions
Alkyl HalideThis compoundN-AlkylbenzotriazoleIntermediate for complex molecules
o-phenylenediamine (B120857)Sodium nitrite (B80452) / Acetic acidBenzotriazole (precursor)Synthesis of the core heterocycle

This table is interactive. Click on the headers to sort.

The benzotriazole moiety is an effective precursor for generating reactive intermediates. Its ability to stabilize adjacent negative charges or radical centers and then act as a good leaving group is central to this function.

Carbanion Formation: The hydrogen on the carbon atom attached to the N-1 position of a benzotriazole ring is acidic and can be deprotonated by a strong base to form a carbanion. This carbanion is stabilized by the electron-withdrawing nature of the benzotriazole ring. These stabilized carbanions can then react with various electrophiles, allowing for the formation of new carbon-carbon bonds.

Radical Formation: Benzotriazole can function as a precursor to radicals, expanding its synthetic utility. researchgate.net

Benzyne Generation: A notable application is the generation of benzyne, a highly reactive intermediate. N-amination of benzotriazole with hydroxylamine-O-sulfonic acid yields 1-aminobenzotriazole. Subsequent oxidation of this intermediate with lead(IV) acetate (B1210297) produces benzyne, which can be trapped in various cycloaddition reactions or dimerize to form biphenylene. wikipedia.orgataman-chemicals.com

Catalytic Applications

The nitrogen-rich structure of the benzotriazolide anion makes it an excellent ligand for coordinating with metal centers, leading to significant applications in catalysis.

Benzotriazole and its derivatives are recognized as versatile and sustainable ligands for metal-catalyzed reactions. rsc.org It is a non-toxic, thermally stable, and inexpensive bidentate ligand with strong electron-donating and electron-accepting properties. rsc.orgresearchgate.net These characteristics make it effective in facilitating a wide range of coupling reactions crucial for constructing carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net

Palladium-Catalyzed Reactions: Palladium complexes incorporating benzotriazole-derived ligands have demonstrated high catalytic activity. For example, newly synthesized air-stable Pd(II) complexes with bidentate NN-donor benzotriazole ligands are highly active catalysts for the Mizoroki-Heck reaction, which couples yodobenzene and styrene (B11656) to produce E-stilbene with great selectivity. redalyc.org

Copper-Catalyzed Reactions: Benzotriazole has proven to be an efficient ligand in copper-catalyzed cross-coupling reactions. It facilitates the formation of 1,3-diynes from terminal alkynes using a CuI catalyst under mild, room-temperature conditions. researchgate.net

Versatility: The utility of benzotriazole as a ligand extends to various other coupling reactions, including the Sonogashira and Suzuki reactions. crimsonpublishers.com

The table below highlights research findings on benzotriazole derivatives as ligands in catalysis.

Metal CatalystReaction TypeSubstratesKey Advantage
Palladium (II)Mizoroki-HeckYodobenzene, StyreneHigh activity and selectivity
Copper (I)Alkyne HomocouplingTerminal AlkynesMild conditions, inexpensive
VariousC-C, C-N, C-O, C-S CouplingVariousSustainable, versatile ligand

This table is interactive. Click on the headers to sort.

The unique chemical properties of benzotriazole have led to its incorporation into polymer science. It can be integrated into polymer backbones or as pendant groups to impart specific properties to the resulting materials.

Researchers have synthesized acrylic polymers with benzotriazole pendant groups. researchgate.net In one approach, a monomer, 2-(bis((1H-Benzo[d] ataman-chemicals.comtolyltriazole-benzotriazole.com triazol-1-yl) Methylamino) Ethyl Acrylate (BMEA), was synthesized and subsequently polymerized. researchgate.net The goal of such research is often to develop new materials for applications like anticorrosive coatings, where the benzotriazole moiety can improve adhesion and provide self-healing properties. crimsonpublishers.com Additionally, the copolymerization of benzotriazole-containing monomers, such as N,N-diallylbenzotriazolium bromide, with other monomers like acrylic acid has been investigated to create new functional copolymers. slib.uz

Development of High-Density Energetic Materials

The high nitrogen content and thermal stability of the benzotriazole ring system make it an attractive scaffold for the synthesis of high-density energetic materials (HDEMs). researchgate.net Research in this area focuses on introducing explosophoric groups, such as nitro (-NO₂) and azido (B1232118) (-N₃), onto the benzotriazole core to enhance its energetic properties.

Several key findings in this field include:

The synthesis of benzotriazolo[1,2-a]benzotriazole derivatives as new high-density, insensitive energetic materials. dtic.mil One such compound, 4,8-dinitro-[l,2,5]oxadiazolo[3,4-e][l,2,5]oxadiazolo[3',4':4,5]benzotriazolo[l,2-a]benzotriazol-13-ium inner salt 1,11-dioxide, was found to be thermally stable up to 274 °C and insensitive to impact. dtic.mil

The preparation of various polynitro derivatives of benzotriazole. dtic.mil These materials are evaluated for their density, thermal properties, and explosive performance, with some derivatives showing performance comparable to TNT. researchgate.net

The use of sodium azide (B81097) to introduce azido groups onto a dinitrobenzotriazolo[l,2-a]benzotriazole inner salt, resulting in a diazidodinitro derivative through nucleophilic substitution. dtic.mil

The properties of these materials are carefully studied to balance energy output with stability and sensitivity, a critical consideration for practical applications in propellants and explosives. dtic.milchemistryviews.org

Synthesis of Benzotriazolo[1,2-a]benzotriazole Derivatives

A notable application of the benzotriazolide anion, often generated from its sodium salt or in situ, is in the synthesis of high-density, insensitive energetic materials. One such class of compounds is the benzotriazolo[1,2-a]benzotriazole derivatives. The synthesis of these complex heterocyclic systems often involves the nucleophilic substitution of nitro groups on a pre-existing benzotriazolo[1,2-a]benzotriazolium inner salt with azide ions, for which sodium azide is a common source.

In a key synthetic pathway, 2,4,8,10-tetranitrobenzotriazolo[1,2-a]benzotriazol-6-ium inner salt (y-Tacot) is treated with sodium azide in dimethyl sulfoxide (B87167) (DMSO). This reaction results in the nucleophilic substitution of two nitro groups by azide anions, yielding a diazidodinitro derivative with high efficiency. Specifically, the reaction of y-Tacot with sodium azide at 70-75 °C for 24 hours produces 4,8-diazido-2,10-dinitrobenzotriazolo[1,2-a]benzotriazol-6-ium inner salt in an 83% yield nih.gov.

This diazido intermediate is a crucial precursor for further transformations. For instance, thermolysis of the tetranitrodiazide derivative leads to the formation of new heterocyclic systems with desirable energetic properties. The synthesis of 4,8-dinitro-12H- rsc.orgrsc.orgnih.gov-oxadiazolo[3,4-e] rsc.orgrsc.orgnih.govoxadiazolo[3′,4′:4,5]benzotriazolo[1,2-a]benzotriazol-13-ium inner salt 1,11-dioxide, a high-density energetic compound, is achieved in three steps from y-Tacot, with the azide substitution being a critical step. This final compound exhibits thermal stability up to 274 °C and is insensitive to impact, highlighting the importance of the initial azide substitution reaction in the development of advanced energetic materials nih.govrsc.orgnih.gov.

Table 1: Synthesis of Benzotriazolo[1,2-a]benzotriazole Derivatives

Starting MaterialReagentProductYieldKey Findings
2,4,8,10-tetranitrobenzotriazolo[1,2-a]benzotriazol-6-ium inner salt (y-Tacot)Sodium azide in DMSO4,8-diazido-2,10-dinitrobenzotriazolo[1,2-a]benzotriazol-6-ium inner salt83%Efficient nucleophilic substitution of two nitro groups by azide anions. nih.gov
Tetranitrodiazide derivativeThermolysis in 1,2-dichlorobenzene4,8-dinitro-12H- rsc.orgrsc.orgnih.gov-oxadiazolo[3,4-e] rsc.orgrsc.orgnih.govoxadiazolo[3′,4′:4,5]benzotriazolo[1,2-a]benzotriazol-13-ium inner salt 1,11-dioxide58%Formation of a new high-density, insensitive energetic material with thermal stability up to 274 °C. rsc.orgnih.gov

Supramolecular Chemistry and Self-Assembly Processes

The benzotriazolate anion is an excellent building block in supramolecular chemistry due to its ability to participate in various non-covalent interactions, including coordination bonds with metal ions, hydrogen bonding, and π-π stacking. These interactions are fundamental to the construction of complex, self-assembled supramolecular architectures.

The benzotriazolate ligand has been extensively used in the design and synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are constructed from metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis.

Benzotriazole-based ligands, often deprotonated in situ from 1H-benzotriazole or introduced as the sodium salt, can coordinate to metal centers through their nitrogen atoms. The versatility of the benzotriazolate ligand allows for the formation of a wide range of structures with diverse properties. For example, a two-dimensional Zn(II) coordination polymer has been constructed using benzotriazole-5-carboxylate as a ligand. In this structure, the Zn(II) ion is six-coordinated by nitrogen and oxygen atoms from the benzotriazole-5-carboxylate and another organic ligand, forming a wave-like layer structure researchgate.net.

Furthermore, benzotriazolate-based MOFs have shown promise in various applications. For instance, a Co-based metal azolate framework, MAF-5(Co), has demonstrated high adsorption capacities for benzotriazole and benzimidazole (B57391) from water, suggesting its potential use in water purification. The design of these MOFs can be tailored to create specific properties. For example, trimetallic benzotriazole-5-carboxylate MOFs with coordinately unsaturated active sites have been developed as efficient electrocatalysts for the oxygen evolution reaction rsc.org. The incorporation of different metal ions into the MOF structure allows for the tuning of its catalytic activity rsc.org.

More advanced benzotriazolate-based MOFs, such as those built from tritopic benzotriazolate-based linkers, are being explored for applications in solid-state electrolytes for batteries. These materials exhibit high stability and ordered pore channels that can facilitate ion transport nih.gov. The development of such materials highlights the importance of the benzotriazolate unit in creating robust and functional porous materials.

Table 2: Examples of Benzotriazolate-Based Coordination Polymers and MOFs

MaterialMetal Center(s)Benzotriazolate LigandKey Feature/Application
2D Coordination PolymerZn(II)Benzotriazole-5-carboxylateWave-like layer structure. researchgate.net
MAF-5(Co)Co(II)BenzotriazolateHigh adsorption capacity for organic pollutants in water.
Trimetallic MOFCo, Fe, NiBenzotriazole-5-carboxylateEfficient electrocatalyst for oxygen evolution reaction. rsc.org
Cu-TTBTCu(II)Tris-benzotriazolateHigh stability and ordered pore channels for solid-state electrolytes. nih.gov

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a cornerstone of supramolecular chemistry. The benzotriazole moiety, and by extension the benzotriazolate anion, is an effective recognition unit due to its ability to act as both a hydrogen bond donor and acceptor, and to participate in π-π stacking interactions.

The self-assembly of benzotriazole in aqueous solutions has been observed, where molecules aggregate to form nanoparticles, driven by hydrophobic interactions and π-π stacking. This behavior is fundamental to its application as a corrosion inhibitor, where it forms a protective film on metal surfaces. The study of the self-assembly of benzotriazole on inert surfaces, such as gold, has revealed the formation of one-dimensional molecular chains through hydrogen bonding rsc.org.

In the context of host-guest chemistry, triazole-based macrocycles have been designed for anion recognition. The polarized C-H bonds of the triazole ring can act as hydrogen bond donors to bind anions. While much of this work has focused on 1,2,3-triazoles, the principles are applicable to the benzotriazole system. The nitrogen-rich nature of the benzotriazole ring makes it a good candidate for designing receptors for anions. The binding affinity and selectivity of these receptors can be tuned by modifying the benzotriazole core with other functional groups.

Furthermore, benzotriazole derivatives have been incorporated into more complex supramolecular systems. For instance, they have been used in the design of host-guest polymers for applications in light-emitting electrochemical cells. In these systems, the benzotriazole unit acts as a host for a guest molecule, and the interactions between the host and guest influence the material's properties. The benzotriazole moiety is also recognized by biological macromolecules, and its derivatives have been studied as inhibitors of various enzymes, which is a form of molecular recognition in a biological context.

Future Research Directions and Emerging Paradigms

Exploration of Novel Reaction Pathways

The development of innovative synthetic methodologies is paramount to expanding the utility of sodium;benzotriazol-2-ide. Future research is anticipated to focus on several key areas to uncover novel reaction pathways.

One promising direction is the transition-metal-free synthesis of N-H and N-aryl benzotriazoles. A notable example involves the [3+2] annulation of sodium azide (B81097) with arynes generated from 2-(trimethylsilyl)aryltriflates. This method offers a selective route to different benzotriazole (B28993) derivatives by varying the reaction conditions and fluoride (B91410) sources.

Photocatalytic transformations of benzotriazole derivatives represent another burgeoning field. Studies on the degradation of 1H-benzotriazole and its derivatives using UV-irradiated titanium dioxide (TiO2) have demonstrated the potential of photocatalysis for both synthetic applications and environmental remediation. These processes can lead to the complete mineralization of the benzotriazole core, suggesting that photocatalysis could be harnessed to create novel functionalized molecules.

Furthermore, palladium-catalyzed C-H activation is a powerful tool for the synthesis of 1-aryl-1H-benzotriazoles. This approach, which involves the intramolecular amination of aryl triazene (B1217601) compounds, provides an efficient route to this important class of heterocycles. Future work will likely focus on expanding the substrate scope and exploring other metal catalysts to enhance the efficiency and selectivity of these transformations.

The table below summarizes some of the emerging novel reaction pathways for the synthesis of benzotriazole derivatives.

Reaction PathwayKey Reagents/CatalystsProductsPotential Advantages
[3+2] AnnulationSodium azide, 2-(trimethylsilyl)aryltriflatesN-H and N-aryl benzotriazolesTransition-metal-free, high selectivity
PhotocatalysisUV-irradiated TiO2Mineralized products, functionalized derivativesEnvironmentally benign, potential for novel functionalization
C-H ActivationPd(OAc)21-Aryl-1H-benzotriazolesAtom-economical, efficient C-N bond formation

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with flow synthesis and automation is poised to revolutionize the production of benzotriazole-based compounds. Flow chemistry offers significant advantages over traditional batch processes, including enhanced control over reaction parameters, improved safety, and greater scalability.

The synthesis of heterocyclic compounds, including triazoles, has been successfully demonstrated in flow reactors. These systems allow for precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the desired products. For the synthesis of benzotriazole derivatives, flow chemistry can be particularly advantageous in managing exothermic reactions and handling hazardous intermediates.

Future research in this area will likely focus on developing integrated flow platforms for the multi-step synthesis of complex benzotriazole derivatives. This will involve the seamless connection of different reactor modules, in-line analysis for real-time monitoring, and the use of machine learning algorithms for process optimization.

Advanced Computational Methodologies for Mechanism Prediction

Advanced computational methodologies are becoming indispensable tools for predicting reaction mechanisms and understanding the reactivity of this compound and its derivatives. Density Functional Theory (DFT) and machine learning are at the forefront of this revolution.

DFT calculations have been employed to study the adsorption of benzotriazole on metal surfaces, providing insights into its well-known corrosion-inhibiting properties. These studies can elucidate the nature of the chemical bonds formed between the benzotriazole molecule and the metal surface, helping to design more effective corrosion inhibitors. Furthermore, DFT can be used to investigate the electronic structure and reactivity of benzotriazole derivatives, guiding the development of new synthetic reactions.

Machine learning is emerging as a powerful approach for predicting the outcomes of chemical reactions. By training algorithms on large datasets of known reactions, it is possible to develop models that can predict the products of new reactions with high accuracy. In the context of benzotriazole chemistry, machine learning could be used to predict the regioselectivity of substitution reactions, identify optimal reaction conditions, and even discover entirely new reaction pathways. The integration of machine learning with high-throughput experimentation has the potential to dramatically accelerate the pace of discovery in this field.

The following table highlights the application of advanced computational methodologies in benzotriazole research.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Studying adsorption on metal surfacesUnderstanding corrosion inhibition mechanisms
Investigating electronic structure and reactivityGuiding the design of new synthetic reactions
Machine LearningPredicting reaction outcomesIdentifying optimal reaction conditions and regioselectivity
Discovering novel reaction pathwaysAccelerating the discovery of new benzotriazole derivatives

Development of Next-Generation Catalytic Systems

The development of novel catalytic systems is crucial for advancing the synthesis and application of benzotriazole derivatives. Research in this area is focused on the design of new catalysts that offer higher activity, selectivity, and stability.

Benzotriazole and its derivatives have shown great promise as ligands in metal-catalyzed cross-coupling reactions. Their ability to coordinate with various transition metals, such as palladium and copper, makes them valuable components of catalytic systems for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. Future work will involve the synthesis and evaluation of new benzotriazole-based ligands with tailored electronic and steric properties to enhance catalytic performance.

Polymer-supported benzotriazoles are also being explored as recyclable catalysts. By immobilizing the benzotriazole unit on a solid support, it is possible to create catalysts that can be easily separated from the reaction mixture and reused, leading to more sustainable chemical processes.

Furthermore, the development of new palladium complexes featuring benzotriazole-derived ligands is an active area of research. These complexes have shown catalytic activity in reactions such as the Mizoroki-Heck reaction, and ongoing efforts are aimed at improving their efficiency and expanding their applications to other important organic transformations.

Exploration of Bio-inspired Chemical Transformations

The unique chemical properties of benzotriazole derivatives make them intriguing candidates for use in bio-inspired chemical transformations. This emerging paradigm seeks to mimic the efficiency and selectivity of biological systems in synthetic chemistry.

One area of exploration is the use of benzotriazole derivatives as enzyme substrates. For instance, aryl azo benzotriazolyl alkyl esters have been developed as substrates for enzymatic reactions, where the cleavage of the ester bond by an enzyme releases a dye that can be detected. This provides a sensitive method for monitoring enzyme activity and could be adapted for various diagnostic applications.

The ability of benzotriazole to act as a versatile ligand in metal complexes also opens up possibilities for creating biomimetic catalysts. By designing metal complexes with benzotriazole-based ligands that mimic the active sites of metalloenzymes, it may be possible to develop catalysts that can perform challenging chemical transformations with high selectivity under mild conditions. These bio-inspired catalysts could find applications in areas such as selective oxidation, C-H functionalization, and asymmetric synthesis.

Moreover, the diverse biological activities of benzotriazole derivatives, including antimicrobial and anticancer properties, suggest that they can interact with biological targets. Understanding these interactions at a molecular level could inspire the design of new catalysts and reaction pathways that are based on biological principles.

Q & A

Q. Tables for Key Data

Parameter Optimal Conditions References
Synthesis Yield85–90% (THF, 0°C, N2_2 atmosphere)
Stability (pH 7, 25°C)>95% intact after 30 days
Melting Point215–218°C (decomposition observed)
Recommended StorageDesiccated, -20°C in amber glass

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